molecular formula C22H31NO3 B14158911 N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide CAS No. 900261-82-7

N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide

Cat. No.: B14158911
CAS No.: 900261-82-7
M. Wt: 357.5 g/mol
InChI Key: WZZSCTHMUHIZED-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of furan-2-carboxaldehyde with 4-methylpentylamine, followed by the reaction with 4-propan-2-yloxybenzyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-methoxyphenyl)methyl]acetamide
  • N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-ethoxyphenyl)methyl]acetamide

Uniqueness

N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide is unique due to the presence of the propan-2-yloxy group, which can enhance its lipophilicity and membrane permeability. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

900261-82-7

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H31NO3/c1-16(2)21(22-7-6-14-25-22)12-13-23(18(5)24)15-19-8-10-20(11-9-19)26-17(3)4/h6-11,14,16-17,21H,12-13,15H2,1-5H3

InChI Key

WZZSCTHMUHIZED-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCN(CC1=CC=C(C=C1)OC(C)C)C(=O)C)C2=CC=CO2

solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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